An In-depth Technical Guide to the Chemical Structure of 3-(piperidin-1-yl)pyrazine-2-carboxylic acid
An In-depth Technical Guide to the Chemical Structure of 3-(piperidin-1-yl)pyrazine-2-carboxylic acid
Abstract
This guide provides a comprehensive technical overview of 3-(piperidin-1-yl)pyrazine-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will dissect its molecular architecture, explore the influence of its constituent functional groups on its physicochemical properties, and detail a robust synthetic pathway. Crucially, this document emphasizes the principles of structural verification through modern spectroscopic techniques, presenting a self-validating framework for its synthesis and characterization. The content herein is designed to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this molecule as a scaffold or intermediate in the design of novel therapeutic agents.
Introduction: The Pyrazine Scaffold in Modern Drug Discovery
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, prized for their ability to present functional groups in well-defined spatial orientations and engage in various biological interactions.[1][2] Among these, the pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-arrangement, is a privileged scaffold in medicinal chemistry.[1][2] Pyrazine derivatives are integral to a range of marketed drugs and exhibit a wide spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory effects.[1]
The parent compound, pyrazinoic acid, is the active metabolite of pyrazinamide, a first-line antitubercular drug, highlighting the therapeutic potential of this chemical class.[3][4][5] The specific molecule of interest, 3-(piperidin-1-yl)pyrazine-2-carboxylic acid, combines the pyrazine core with a carboxylic acid and a saturated piperidine ring. This unique combination of an electron-deficient aromatic system, an acidic functional group, and a basic, sterically demanding aliphatic amine offers a rich chemical landscape for derivatization and exploration in drug design. This guide will provide an in-depth analysis of its structure, synthesis, and characterization.
Molecular and Structural Elucidation
A thorough understanding of a molecule's structure is paramount to predicting its behavior, from its reactivity in a flask to its interaction with a biological target.
Core Chemical Identity
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IUPAC Name: 3-(Piperidin-1-yl)pyrazine-2-carboxylic acid
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Molecular Formula: C₁₀H₁₃N₃O₂
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Molecular Weight: 207.23 g/mol
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CAS Number: 101569-42-0
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃N₃O₂ | Calculated |
| Molecular Weight | 207.23 g/mol | Calculated |
| XLogP3 | 0.8 | Estimated |
| Hydrogen Bond Donors | 1 (from COOH) | Calculated |
| Hydrogen Bond Acceptors | 5 (3xN, 2xO) | Calculated |
Chemical Structure Diagram
The molecule's architecture consists of a central pyrazine ring substituted at the 2-position with a carboxylic acid group and at the 3-position with a piperidine ring via a nitrogen-carbon bond.
Caption: 2D structure of 3-(piperidin-1-yl)pyrazine-2-carboxylic acid.
Key Functional Groups and Physicochemical Impact
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Pyrazine Ring: This electron-deficient aromatic ring is the core scaffold. The two nitrogen atoms withdraw electron density, making the ring's protons appear at higher chemical shifts in NMR spectroscopy and influencing the acidity of the adjacent carboxylic acid. Its aromaticity provides a rigid framework for orienting the other functional groups.
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Carboxylic Acid (-COOH): This group imparts acidic properties to the molecule, allowing for salt formation and providing a key hydrogen bond donor and acceptor site.[6] Its presence is critical for many biological interactions and significantly influences the molecule's solubility in aqueous media.
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Piperidine Ring: This saturated heterocyclic amine acts as a bulky, basic substituent. Its nucleophilic nitrogen atom is key to the synthetic route. In a final compound, this group can occupy hydrophobic pockets in a protein target and its basicity allows for salt formation, which can be leveraged to modulate pharmacokinetic properties.
Synthesis and Structural Verification: A Self-Validating Workflow
The synthesis of 3-(piperidin-1-yl)pyrazine-2-carboxylic acid is a multi-step process that relies on established heterocyclic chemistry principles. The protocol described below incorporates in-process controls and final spectroscopic analysis to ensure the identity and purity of the final product.
Retrosynthetic Analysis and Strategy
The most logical synthetic approach involves a nucleophilic aromatic substitution (SₙAr) reaction. The key disconnection is at the C3-N bond, identifying a halogenated pyrazine precursor and piperidine as the starting materials.
Caption: Retrosynthetic analysis for the target molecule.
This strategy is advantageous because 3-chloropyrazine-2-carboxylic acid derivatives are common intermediates in the synthesis of bioactive molecules.[7][8] The electron-withdrawing nature of both the pyrazine nitrogens and the adjacent carboxylic acid group activates the chlorine at the C3 position for nucleophilic displacement by piperidine.
Detailed Synthesis Protocol
Reaction: Nucleophilic Aromatic Substitution
Starting Materials:
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3-Chloropyrazine-2-carboxylic acid (1.0 eq)[8]
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Piperidine (2.5 eq)
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Solvent: N,N-Dimethylformamide (DMF) or a suitable polar aprotic solvent
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Base (optional, e.g., K₂CO₃, to scavenge HCl byproduct)
Procedure:
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Reaction Setup: To a solution of 3-chloropyrazine-2-carboxylic acid in DMF, add piperidine. The excess piperidine acts as both the nucleophile and the base to neutralize the HCl formed during the reaction.
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Heating: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.
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Work-up:
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Cool the reaction mixture to room temperature.
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Pour the mixture into water.
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Acidify the aqueous solution with 1M HCl to a pH of ~3-4. This protonates the product, causing it to precipitate out of the solution.
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Filter the resulting solid, wash with cold water, and dry under vacuum.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a solid.
Causality Behind Experimental Choices:
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Excess Piperidine: Using an excess of the amine nucleophile drives the reaction to completion according to Le Châtelier's principle and serves as an in-situ base, simplifying the reaction setup.[7]
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Polar Aprotic Solvent (DMF): DMF is used because it can dissolve the reactants and intermediates and its high boiling point is suitable for the required reaction temperature. It effectively solvates cations, leaving the nucleophile more reactive.
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Acidic Work-up: The acidification step is crucial. It converts the carboxylate salt of the product into the neutral carboxylic acid, which is significantly less soluble in water, allowing for its isolation by precipitation.
Spectroscopic Confirmation
The identity and purity of the synthesized 3-(piperidin-1-yl)pyrazine-2-carboxylic acid must be rigorously confirmed using a suite of spectroscopic methods. The data presented below are representative and serve as a benchmark for validation.
| Technique | Expected Observation | Structural Correlation |
| ¹H NMR | Two doublets (J ≈ 2.5 Hz) in the aromatic region (δ 8.0-8.5 ppm). Two multiplets in the aliphatic region (δ 3.0-4.0 ppm and δ 1.5-2.0 ppm). A broad singlet for the carboxylic proton (>10 ppm). | Aromatic protons on the pyrazine ring. Protons on the piperidine ring adjacent to the nitrogen and the remaining CH₂ groups. The acidic proton of the -COOH group. |
| ¹³C NMR | Signals in the aromatic region (δ 130-160 ppm). A signal for the carboxylic carbon (δ >165 ppm). Aliphatic signals (δ 20-55 ppm). | Carbons of the pyrazine ring. The C=O carbon of the carboxylic acid. Carbons of the piperidine ring. |
| FT-IR | Broad O-H stretch (~2500-3300 cm⁻¹). C=O stretch (~1700 cm⁻¹). C-N stretch (~1200-1350 cm⁻¹). Aromatic C=C and C=N stretches (~1400-1600 cm⁻¹). | Carboxylic acid O-H. Carboxylic acid C=O. Amine C-N bond. Pyrazine ring vibrations. |
| Mass Spec (ESI+) | [M+H]⁺ peak at m/z = 208.11 | Molecular ion peak corresponding to the protonated molecule (C₁₀H₁₄N₃O₂⁺). |
This multi-faceted analytical approach provides a self-validating system. NMR confirms the carbon-hydrogen framework, IR validates the presence of key functional groups, and Mass Spectrometry confirms the molecular weight, leaving no ambiguity as to the structure of the final compound.
Applications in Drug Development
3-(Piperidin-1-yl)pyrazine-2-carboxylic acid is not an end-product but a versatile building block. Its utility stems from the reactivity of its functional groups.
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Amide Coupling: The carboxylic acid is readily converted into amides using standard coupling reagents (e.g., HATU, HOBt/EDCI).[9] This allows for the introduction of a wide array of substituents, enabling the exploration of structure-activity relationships (SAR).
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Esterification: The carboxylic acid can be esterified, which can be useful for creating prodrugs to improve properties like cell permeability.[10]
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Scaffold Hopping: This molecule can serve as a starting point for creating more complex fused heterocyclic systems, a common strategy in medicinal chemistry to explore new chemical space.
The combination of a rigid aromatic core and a flexible, basic side chain makes this scaffold suitable for targeting a variety of enzymes and receptors where precise positioning of hydrogen bond donors/acceptors and hydrophobic groups is required.
Conclusion
3-(Piperidin-1-yl)pyrazine-2-carboxylic acid is a well-defined chemical entity with significant potential as a building block in the synthesis of novel therapeutic agents. Its structure, characterized by the strategic placement of aromatic, acidic, and basic functionalities, offers a robust platform for chemical modification. The synthetic and analytical workflows detailed in this guide provide a reliable and verifiable pathway to obtaining this compound in high purity, empowering researchers to confidently incorporate it into their drug discovery programs. The foundational principles of its chemistry, from the activated nature of the pyrazine ring to the nucleophilicity of piperidine, are textbook examples of heterocyclic chemistry that can be leveraged to create the next generation of medicines.
References
-
MDPI. (2017, February 2). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Available from: [Link]
-
ResearchGate. (2017, February 2). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Available from: [Link]
-
MDPI. (2023, November 5). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Available from: [Link]
-
PMC. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Available from: [Link]
-
Semantic Scholar. (2012, February 15). Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity. Available from: [Link]
-
MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Available from: [Link]
-
RJPBCS. Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Available from: [Link]
-
ResearchGate. (2020, January 8). Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. Available from: [Link]
-
Synthia. (2023, February 22). Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery. Available from: [Link]
-
CAS. Bis(2-pyridylmethyl)amine - CAS Common Chemistry. Available from: [Link]
-
J-STAGE. (2014). Synthesis of 3,3'-Dichloro-2,2'-bipyrazine. Available from: [Link]
- Google Patents. US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives.
-
Longdom Publishing. Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. Available from: [Link]
-
TSI Journals. (2008, November 9). Inorganic CHEMISTRY. Available from: [Link]
-
Organic Syntheses. 2 - Organic Syntheses Procedure. Available from: [Link]
-
CAS. Acranil - CAS Common Chemistry. Available from: [Link]
-
PubChem. 2-Pyrazinecarboxylic acid. Available from: [Link]
-
ResearchGate. (2025, August 6). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Available from: [Link]
-
Chemical Papers. Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Available from: [Link]
Sources
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 2-Pyrazinecarboxylic acid | C5H4N2O2 | CID 1047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Amino-2-pyrazinecarboxylic Acid | Properties, Applications, Safety Data, Supplier in China [pipzine-chem.com]
- 7. mdpi.com [mdpi.com]
- 8. chemimpex.com [chemimpex.com]
- 9. rjpbcs.com [rjpbcs.com]
- 10. researchgate.net [researchgate.net]
